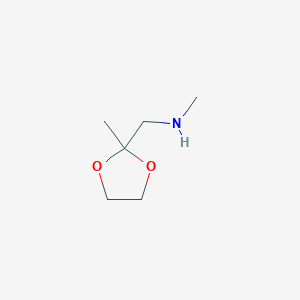
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane, also known as MAD, is a chemical compound with a molecular formula of C6H13NO2. It is a cyclic ether that is commonly used as a solvent in various chemical reactions. MAD has also been found to have potential applications in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has a number of advantages as a solvent in lab experiments. It is a relatively non-toxic and non-flammable solvent that is easy to handle and store. It is also a good solvent for a wide range of organic compounds. However, 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has some limitations as a solvent. It is not a good solvent for inorganic compounds and is not compatible with some types of reactions.
Future Directions
There are a number of potential future directions for research on 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane. One area of research could be the development of new drugs based on 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane's antibacterial, antifungal, and antiviral properties. Another area of research could be the development of new cancer treatments based on 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane's antitumor activity. Additionally, research could be conducted to further understand the mechanism of action of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane and to identify new applications for the compound in scientific research.
Synthesis Methods
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane can be synthesized through a two-step process. The first step involves the reaction of formaldehyde with methylamine to form N-methylolmethylamine. The second step involves the reaction of N-methylolmethylamine with ethylene oxide to form 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane.
Scientific Research Applications
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(5-7-2)8-3-4-9-6/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIOMKHJFFNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4388-98-1 |
Source


|
| Record name | 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2457929.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2457930.png)
![N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2457931.png)
![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)

